4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through numerous methods . For instance, acid-catalysed chemo-selective substitution of the pyrrolo[2,3-d]pyrimidine ring with various amines has been reported .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can cause activity enhancement .Chemical Reactions Analysis
Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
- Research : This compound was studied as a COX-2 inhibitor. Molecular modeling revealed that its methylsulfonyl group effectively binds to the COX-2 active site. In vitro assays demonstrated moderate to good selectivity for COX-2 inhibition. Notably, compound 5a exhibited a higher inhibitory effect than the reference drug celecoxib .
- Research : In vivo studies using the writing μ reflex test showed that all synthesized compounds had dose-dependent anti-nociceptive activity. Compound 5d stood out with the highest activity .
- Research : The synthesized compounds were tested on MCF-7 breast cancer cells. They exhibited considerable inhibitory effects, suggesting potential as anti-cancer agents .
- Research : A smooth synthesis of pyrimidines was reported, highlighting the compound’s functional versatility .
- Research : Pyrido[2,3-d]pyrimidine derivatives, including this compound, have shown antimicrobial activity .
Cyclooxygenase-2 (COX-2) Inhibition
Anti-Nociceptive Activity
Anticancer Properties
Synthesis of Functionally Vital Pyrimidines
Antimicrobial Activity
CDK Enzyme Inhibition
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These inhibitors can interact with key residues of the protein kinases through a number of covalent and noncovalent interactions .
Biochemical Pathways
Protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The pharmacokinetics of similar pyrimidine derivatives have been studied . These studies typically involve evaluating the compound’s absorption, distribution, metabolism, and excretion, which collectively influence the bioavailability of the compound.
Result of Action
Similar pyrimidine derivatives have shown superior cytotoxic activities against certain cancer cell lines .
Safety and Hazards
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could pave the way for future drug design .
properties
IUPAC Name |
4-benzylsulfanyl-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2S/c1-29-21-14-19(26)12-18-13-20-24(30-22(18)21)27-23(17-10-6-3-7-11-17)28-25(20)31-15-16-8-4-2-5-9-16/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMQFZOPNOPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzylsulfanyl-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
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